2-(3,4-Diethoxyphenyl)acetaldehyde

Vue d'ensemble

Description

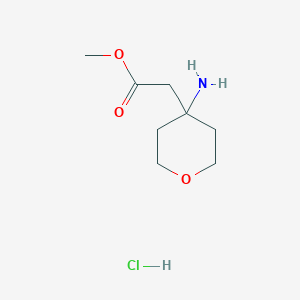

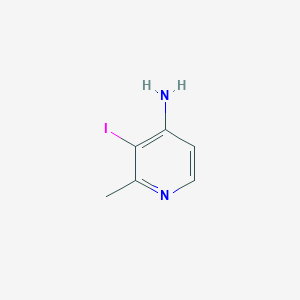

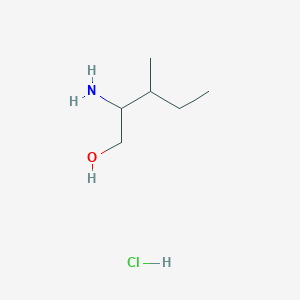

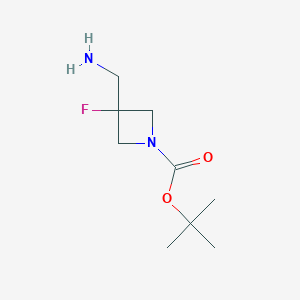

2-(3,4-Diethoxyphenyl)acetaldehyde is a chemical compound with the molecular formula C10H12O3 . It is a derivative of acetaldehyde . The compound is used in laboratory chemicals and synthesis of substances .

Molecular Structure Analysis

The molecular structure of 2-(3,4-Diethoxyphenyl)acetaldehyde consists of a benzene ring substituted with two ethoxy groups at the 3rd and 4th positions and an acetaldehyde group at the 2nd position . The InChI code for the compound is 1S/C10H12O3/c1-12-9-4-3-8(5-6-11)7-10(9)13-2/h3-4,6-7H,5H2,1-2H3 .Physical And Chemical Properties Analysis

2-(3,4-Diethoxyphenyl)acetaldehyde is a liquid at room temperature . It has a molecular weight of 180.2 .Applications De Recherche Scientifique

Chemistry of Methoxychlor Derivatives

Research by Baarschers and Vukmanich (1986) focused on derivatives of methoxychlor, highlighting the synthesis processes involving similar compounds. Their work detailed the preparation and solubility characteristics of compounds akin to "2-(3,4-Diethoxyphenyl)acetaldehyde," contributing to the understanding of chemical properties and reactions of methoxyphenyl derivatives Baarschers & Vukmanich, 1986.

Catalysis and Synthesis Applications

Song et al. (2017) demonstrated the use of Brønsted-acidic ionic liquids as catalysts for the synthesis of polyoxymethylene dialkyl ethers, where compounds structurally related to "2-(3,4-Diethoxyphenyl)acetaldehyde" played a role in acetalation reactions. This study is an example of how the compound's derivatives are crucial in catalytic processes, enhancing efficiency and selectivity in organic synthesis Song et al., 2017.

Selective Transformations in Organic Synthesis

Leiren, Valdersnes, and Sydnes (2013) explored the selective transformations of a diprotected 2-Oxobutanedial, a process relevant to derivatives of "2-(3,4-Diethoxyphenyl)acetaldehyde." Their research provided insights into the reactivity and potential applications of such compounds in synthesizing alcohols and aldehydes with specific functional groups Leiren, Valdersnes, & Sydnes, 2013.

Novel Reagents and Protection Strategies

Arai, Tokuyama, Linsell, and Fukuyama (1998) discussed the synthesis and utilization of 2-(2-aminophenyl)-acetaldehyde dimethyl acetal as a novel reagent for protecting carboxylic acids. This research showcases the innovative application of compounds structurally related to "2-(3,4-Diethoxyphenyl)acetaldehyde" in protecting functional groups, enabling more complex chemical syntheses Arai et al., 1998.

Photoredox-Catalysed Acetalation

Lyu et al. (2019) reported an organo-photoredox-based protocol for acetalation of alkynyl bromides, employing 2,2-diethoxyacetic acid as the acetal source. This method illustrates the potential of using derivatives of "2-(3,4-Diethoxyphenyl)acetaldehyde" in photoredox catalysis, highlighting the role of such compounds in developing mild, efficient synthetic protocols Lyu et al., 2019.

Safety And Hazards

Propriétés

IUPAC Name |

2-(3,4-diethoxyphenyl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-3-14-11-6-5-10(7-8-13)9-12(11)15-4-2/h5-6,8-9H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFRSGLWCOKPLEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)CC=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Diethoxyphenyl)acetaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

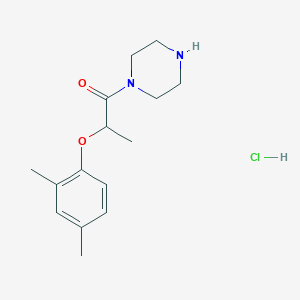

![4-[(2-Phenylethyl)amino]phenol hydrobromide](/img/structure/B1523419.png)